molecular formula C8H6N4O2 B13088277 5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid

5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid

Cat. No.: B13088277
M. Wt: 190.16 g/mol
InChI Key: AGIAGGWDFRHXJZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid is unique due to its specific structure, which allows it to interact with a variety of biological targets and exhibit diverse biological activities. Its potential as a TRK inhibitor and its applications in medicinal chemistry distinguish it from other similar compounds .

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

5-aminopyrido[3,4-b]pyrazine-8-carboxylic acid

InChI

InChI=1S/C8H6N4O2/c9-7-6-5(10-1-2-11-6)4(3-12-7)8(13)14/h1-3H,(H2,9,12)(H,13,14)

InChI Key

AGIAGGWDFRHXJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=CN=C2N)C(=O)O

Origin of Product

United States

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